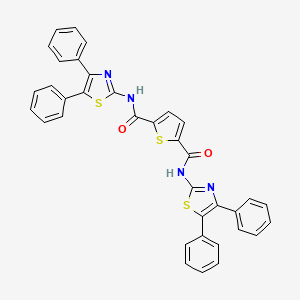

N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide

Description

Properties

IUPAC Name |

2-N,5-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N4O2S3/c41-33(39-35-37-29(23-13-5-1-6-14-23)31(44-35)25-17-9-3-10-18-25)27-21-22-28(43-27)34(42)40-36-38-30(24-15-7-2-8-16-24)32(45-36)26-19-11-4-12-20-26/h1-22H,(H,37,39,41)(H,38,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAWZYOXQBWPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diphenylthiazole-2-amine with thiophene-2,5-dicarboxylic acid under specific conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole rings can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide has diverse applications in scientific research:

Organic Electronics: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. In organic electronics, its electronic properties are utilized to enhance the performance of devices like OLEDs and OPVs.

Comparison with Similar Compounds

Substituent Variations in Thiazole-Based Thiophene Dicarboxamides

The substituents on the thiazole rings significantly influence solubility, electronic properties, and intermolecular interactions. Key analogs from include:

| Compound ID | Substituents on Thiazole Rings | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|---|

| BA84606 (Target) | 4,5-Diphenyl | C₃₆H₂₄N₄O₂S₃ | 640.80 | High steric bulk, lipophilic |

| BE83544 | 4-Nitrophenyl | C₂₄H₁₄N₆O₆S₃ | 578.60 | Electron-withdrawing nitro groups enhance polarity |

| BA68387 | 6-Ethoxybenzothiazolyl | C₂₄H₂₀N₄O₄S₃ | 524.64 | Ethoxy groups improve solubility |

| BF26894 | 4,5,6,7-Tetrahydrobenzothiazolyl | C₂₀H₂₀N₄O₂S₃ | 444.59 | Reduced aromaticity, flexible cyclohexene rings |

Key Observations :

- Electronic Modulation : BE83544’s nitro groups introduce electron-withdrawing effects, which could alter redox behavior or anion-binding affinity compared to BA84606’s electron-rich phenyl groups .

- Solubility : BA68387’s ethoxy groups likely improve aqueous solubility compared to BA84606, making it more suitable for biological applications .

Comparison with Pyrrole-Based Anion Receptors

and describe pyrrole-2,5-dicarboxamide hosts (e.g., 1 : N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenylpyrrole-2,5-dicarboxamide) that selectively bind anions like H₂PO₄⁻ (ΔG = −23.0 kJ·mol⁻¹) via hydrogen bonding and π-interactions .

Implications :

Comparison with Thiophene-2,5-dicarbohydrazides () :

- Functional Groups : BA84606’s carboxamide groups (-CONH-) differ from carbohydrazides (-NH-NH-CO-), affecting hydrogen-bonding capacity and rigidity.

- Bioactivity : Thiophene carbohydrazides exhibit antiproliferative effects (e.g., IC₅₀ values for MCF-7 cells), but BA84606’s bioactivity remains unexplored .

Thiazole Derivatives with Bioactive Potential

reports thiazolidinone derivatives (e.g., 3: 2-[(4,5-diphenylthiazol-2-yl)amino]-1,3-thiazolidin-4-one) with antimicrobial activity.

Biological Activity

N2,N5-bis(4,5-diphenylthiazol-2-yl)thiophene-2,5-dicarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives and thiazole precursors. The general synthetic route can be summarized as follows:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate aryl halides with thiourea derivatives.

- Coupling Reaction : The thiazole derivatives are then coupled with thiophene-2,5-dicarboxylic acid anhydride to form the desired bis-thiazole compound.

- Amidation : Finally, amidation is performed to introduce the amide functionalities.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicate that it inhibits key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). In vivo studies using animal models of inflammation have shown a reduction in paw edema and inflammatory cytokine levels.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : The compound could interfere with signaling pathways associated with inflammation and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.

Case Studies

Several case studies have documented the efficacy of thiazole-based compounds in clinical settings:

- Case Study 1 : A clinical trial involving a thiazole derivative similar to this compound showed promising results in patients with chronic inflammatory diseases.

- Case Study 2 : Another study reported significant tumor reduction in animal models treated with the compound alongside standard chemotherapy agents.

Q & A

Basic Question

- X-ray crystallography : Resolves molecular conformation, hydrogen-bonding networks, and crystal packing (e.g., non-planar backbone due to intramolecular N–H···O bonds) .

- NMR spectroscopy : 1H/13C NMR confirms substituent connectivity, with aromatic protons (δ 7.2–7.8 ppm) and amide NH signals (δ 10–12 ppm) .

- IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

How can researchers evaluate the anticancer potential of this compound in vitro?

Basic Question

Standard assays include:

- MTT cytotoxicity assay (): Measures cell viability via mitochondrial reduction of tetrazolium salts. Protocols involve treating cancer cells (e.g., breast cancer MCF-7) with serial dilutions (1–100 µM) for 48–72 hours, followed by absorbance measurement at 570 nm .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic cells .

- Dose-response curves : IC50 values are calculated using nonlinear regression models (e.g., GraphPad Prism) .

How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Advanced Question

X-ray studies reveal that intramolecular N–H···O bonds stabilize non-planar conformations, while intermolecular N–H···N and C–H···O interactions form inversion dimers and layered structures . For example, acetonitrile solvate molecules mediate amine–cyano N–H···N bonds, propagating 3D networks . These interactions dictate solubility, thermal stability, and crystallinity, which are critical for material or pharmaceutical applications .

How can computational modeling predict the electronic properties of this compound?

Advanced Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO gaps : Predicts reactivity and charge-transfer behavior .

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for derivatization .

- Correlation-energy functionals : Benchmarked against experimental data (e.g., Hartree-Fock exchange energies) to validate accuracy . Software like Gaussian or ORCA is typically used .

How can synthetic routes be optimized to address yield and purity challenges?

Advanced Question

- Reagent optimization : Substituting ethanol with DMF improves solubility of intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl2) may accelerate cyclization steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) enhances purity .

- Reaction monitoring : TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) ensures completion before workup .

What mechanistic insights exist for the biological activity of this compound?

Advanced Question

Preliminary studies suggest:

- DNA intercalation : Planar thiophene/aryl moieties may bind DNA grooves, disrupting replication (supported by molecular docking) .

- Enzyme inhibition : Thiazole and amide groups potentially target topoisomerase II or tubulin polymerization .

- ROS generation : Electrodeficient thiophene derivatives induce oxidative stress in cancer cells, validated via DCFH-DA fluorescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.